4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound characterized by its unique structure, which includes a thiazole ring and a benzonitrile moiety. The molecular formula of this compound is C11H8N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The thiazole ring contributes to the compound's biological activity, making it of interest in various scientific fields.
The compound can be synthesized through various chemical reactions involving 2-methyl-1,3-thiazole and benzonitrile derivatives. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile falls under the category of heterocyclic compounds due to the presence of a thiazole ring. It is also classified as an aromatic compound because of the benzonitrile group. This classification is significant as it influences the compound's reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves:
The reaction conditions must be optimized to maximize yield and minimize by-products. Common parameters include temperature control during reflux and careful monitoring of reactant concentrations.
The molecular structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile features a thiazole ring attached to a benzonitrile group. The thiazole ring consists of five members with alternating nitrogen and sulfur atoms, contributing to its unique electronic properties.
The compound has a molecular weight of approximately 200.26 g/mol. Its structural properties can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can participate in several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the thiazole ring. This allows the compound to bind effectively to enzymes or receptors, potentially modulating biochemical pathways critical for various biological functions.
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo reactions under specific conditions (e.g., oxidation or reduction). Its reactivity profile is influenced by the presence of functional groups such as the nitrile and thiazole moieties .
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile has several applications in scientific research:
This compound's versatility makes it a valuable target for further research aimed at exploring its potential therapeutic applications and enhancing its synthetic methodologies.
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic aromatic compound with the systematic IUPAC name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile. It features a benzonitrile group linked directly to the 4-position of a 2-methyl-substituted thiazole ring. Its molecular formula is C11H8N2S, corresponding to a molecular weight of 200.26 g/mol [1]. The compound is assigned the CAS Registry Number 127406-79-5 and the MDL identifier MFCD01765038 [1]. Alternative names include 4-(2-Methylthiazol-4-yl)benzonitrile and p-(2-Methyl-4-thiazolyl)benzonitrile. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identity Profile
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
| Molecular Formula | C11H8N2S |
| Molecular Weight | 200.26 g/mol |
| CAS Registry Number | 127406-79-5 |
| MDL Number | MFCD01765038 |
| Purity (Commercial) | ≥95% |
Structurally, the thiazole ring contributes aromaticity and planarity, while the nitrile group introduces polarity and hydrogen-bonding capability. The methyl group at the thiazole 2-position enhances electron density and steric bulk. Canonical SMILES notation for the compound is CC1=NC(=CS1)C2=CC=C(C=C2)C#N, reflecting the connectivity between the thiazole and benzonitrile moieties [1] [8].
This compound was first synthesized and characterized in the early 1990s, as evidenced by its CAS registry date (1992-1993 timeframe). Its emergence paralleled broader interest in thiazole derivatives for pharmaceutical applications. While the precise discovery context is not documented in public literature, its structural evolution can be traced to two key developments:
Initially cataloged as a building block by chemical suppliers (e.g., SynQuest Labs), it gained traction as a precursor for PET radiotracers targeting neurological receptors, particularly metabotropic glutamate receptor 5 (mGlu5) [4]. Its commercial availability since the early 2000s underscores its role in medicinal chemistry workflows.
This compound exemplifies strategic molecular hybridization, merging two privileged pharmacophores:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: